molecular formula C17H15F2N3O3S B11051626 5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide

5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide

Cat. No.: B11051626
M. Wt: 379.4 g/mol
InChI Key: JKRPKOXTONOMSF-UHFFFAOYSA-N
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Description

5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 4-fluorophenylhydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrazole ring through electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the fluorinated pyrazole with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide moiety is known to interact with various enzymes, making it a candidate for the development of enzyme inhibitors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Sulfonamides have a long history of use as antimicrobial agents, and this compound is investigated for its potential to inhibit bacterial growth.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide is unique due to the presence of both the fluorinated pyrazole ring and the methoxybenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F2N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

5-fluoro-N-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C17H15F2N3O3S/c1-22-17(10-14(20-22)11-3-5-12(18)6-4-11)21-26(23,24)16-9-13(19)7-8-15(16)25-2/h3-10,21H,1-2H3

InChI Key

JKRPKOXTONOMSF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)NS(=O)(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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